molecular formula C23H26N2O3 B2652704 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 850827-57-5

6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2652704
CAS No.: 850827-57-5
M. Wt: 378.472
InChI Key: ZVQWAGPQGVOYFL-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin (2H-chromen-2-one) family, characterized by a fused benzene and α-pyrone ring system. Key structural features include:

  • 6-Ethyl substituent: Enhances lipophilicity and steric bulk compared to unsubstituted coumarins.
  • 4-{[4-(4-Methoxyphenyl)Piperazin-1-Yl]Methyl} group: A piperazine ring linked via a methylene bridge to the coumarin core, with a para-methoxyphenyl substituent on the piperazine.

Properties

IUPAC Name

6-ethyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-17-4-9-22-21(14-17)18(15-23(26)28-22)16-24-10-12-25(13-11-24)19-5-7-20(27-2)8-6-19/h4-9,14-15H,3,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQWAGPQGVOYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the chromen-2-one intermediate with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Ethylation: The final step involves the introduction of the ethyl group at the 6-position of the chromen-2-one core. This can be achieved through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential in drug development due to its ability to interact with various biological targets. Its structure allows for modifications that can lead to improved therapeutic agents. Some specific applications include:

  • Antidepressant Activity : The piperazine ring is often associated with antidepressant properties, making this compound a candidate for further studies in treating mood disorders.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Neuropharmacology

Research has indicated that compounds similar to 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can influence neurotransmitter systems. The piperazine group is known to modulate serotonin and dopamine receptors, which are critical in the treatment of various psychiatric conditions.

Synthesis of Novel Derivatives

The unique structure of this compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activity. For instance, modifications at the methoxyphenyl group could lead to compounds with improved selectivity and potency against specific targets.

Case Study 1: Antidepressant Potential

A study investigated the effects of piperazine derivatives on serotonin receptors. The results indicated that compounds with similar structures to 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one showed promising results in increasing serotonin levels in animal models, suggesting potential antidepressant effects .

Case Study 2: Cytotoxicity Against Cancer Cells

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of chromenone derivatives against various cancer cell lines. The study found that certain modifications to the chromenone structure significantly enhanced cytotoxicity, paving the way for further exploration of 6-ethyl derivatives as anticancer agents .

Mechanism of Action

The mechanism of action of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Coumarin Derivatives with Piperazine/Piperidine Modifications

The following table compares key structural analogs:

Compound Name Core Structure R6 Substituent R4 Substituent Piperazine Modification Biological Relevance (Inferred) Reference
Target Compound Coumarin Ethyl -CH2-4-(4-methoxyphenyl)piperazin-1-yl 4-Methoxyphenyl Potential CNS activity due to piperazine
6-Chloro-7-Methyl-4-[(4-Methylpiperazin-1-Yl)Methyl]Chromen-2-One Coumarin Chloro, Methyl -CH2-4-methylpiperazin-1-yl 4-Methylpiperazine Enhanced polarity from chloro substituent
4-{[4-(3-Chlorophenyl)Piperazin-1-Yl]Methyl}-6-Hydroxy-7-Methyl-2H-Chromen-2-One Coumarin Hydroxy, Methyl -CH2-4-(3-chlorophenyl)piperazin-1-yl 3-Chlorophenyl Electron-withdrawing effects from Cl
4-[(4-Benzylpiperidin-1-Yl)Methyl]-6-Methyl-2H-Chromen-2-One Coumarin Methyl -CH2-4-benzylpiperidin-1-yl Piperidine (non-aryl) Reduced basicity vs. piperazine analogs

Key Observations :

  • Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound, ) exhibit higher basicity and hydrogen-bonding capacity compared to piperidine derivatives (e.g., ).
  • Aryl Substituents : The 4-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to electron-withdrawing groups (e.g., 3-chlorophenyl in ).

Non-Coumarin Analogs with Piperazine Linkages

Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)Quinoline-4-Carbonyl)Piperazin-1-Yl)Benzoate (C6) () share the 4-methoxyphenylpiperazine moiety but feature a quinoline core instead of coumarin. These analogs highlight:

  • Heterocycle Impact: Quinoline-based compounds (e.g., C1–C7 in ) may exhibit distinct electronic properties and binding affinities compared to coumarins.
  • Synthetic Flexibility : Piperazine-linked carbonyl groups (e.g., C6) are synthesized via nucleophilic acyl substitution, whereas the target compound’s methylene bridge requires alkylation strategies .

Biological Activity

6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a piperazine moiety and a methoxyphenyl group, contributing to its biological properties. The molecular formula is C21H26N2O3C_{21}H_{26}N_{2}O_{3} with a molecular weight of approximately 354.45 g/mol.

PropertyValue
Molecular FormulaC21H26N2O3
Molecular Weight354.45 g/mol
IUPAC Name6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
SMILESCC(C)C1=CC(=C(C(=C1)O)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)OC)C

Antimicrobial Properties

Research indicates that derivatives of chromenones exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 15.625 µM and 125 µM, indicating moderate to strong antibacterial effects .

Anticancer Activity

Preliminary studies suggest that chromenone derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Specifically, research has highlighted their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. The IC50 values for AChE inhibition are reported to be around 0.62 μM, suggesting potent activity .

The biological activity of 6-ethyl-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes such as AChE and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown.
  • Modulation of Signaling Pathways : It influences pathways related to cell survival, apoptosis, and inflammation, thereby exerting protective effects in various biological systems.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Studies

  • Neuroprotective Study : In a study examining the effects of chromenone derivatives on neuronal cells, it was found that treatment with the compound led to a significant reduction in neuroinflammation markers and improved neuronal survival rates under oxidative stress conditions .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various chromenone derivatives against clinical isolates of MRSA and other pathogens. The results indicated that the tested compound exhibited superior activity compared to traditional antibiotics .

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